Tert-butyl N-[1-(2-bromoacetyl)cyclopropyl]carbamate
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Overview
Description
Tert-butyl N-[1-(2-bromoacetyl)cyclopropyl]carbamate is a chemical compound with the CAS Number: 1566209-22-0 . It has a molecular weight of 278.15 . The compound is in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is tert-butyl (1-(2-bromoacetyl)cyclopropyl)carbamate . The InChI code for this compound is 1S/C10H16BrNO3/c1-9(2,3)15-8(14)12-10(4-5-10)7(13)6-11/h4-6H2,1-3H3,(H,12,14) .Scientific Research Applications
Enantioselective Synthesis
This compound serves as a crucial intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its significance is demonstrated in the preparation of carbocyclic nucleoside analogues, which are pivotal in antiviral and anticancer therapies. The crystal structure of a related compound, tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, validates the substitution pattern, critical for achieving the desired stereochemistry in the final products (Ober et al., 2004).
Spirocyclopropanation in Agrochemicals
Its derivatives have been utilized in the synthesis of spirocyclopropanated analogues of insecticides like Thiacloprid and Imidacloprid, showcasing its versatility in creating novel agrochemicals. These analogues are synthesized through cocyclization steps, underscoring the compound's role in facilitating complex chemical transformations (Brackmann et al., 2005).
Mild and Efficient Synthesis Methods
Research has developed mild and efficient synthesis methods for tert-butyl carbamate derivatives, including the Curtius rearrangement approach. This method allows for the formation of protected amines, including tert-butyl carbamates, under conditions that are compatible with a variety of substrates, offering a versatile tool for synthesizing protected amino acids and their derivatives (Lebel & Leogane, 2005).
Atmospheric CO2 Fixation
The compound's derivatives also play a role in atmospheric CO2 fixation, converting unsaturated amines into cyclic carbamates. This process represents an innovative approach to capturing and utilizing CO2, contributing to green chemistry initiatives (Takeda et al., 2012).
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-[1-(2-bromoacetyl)cyclopropyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BrNO3/c1-9(2,3)15-8(14)12-10(4-5-10)7(13)6-11/h4-6H2,1-3H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXESKGYMAGIMIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C(=O)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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